3-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with a bicyclic structure. It contains a piperazine ring, a hydroxyethyl group, and a carboxylic acid moiety, making it a versatile molecule in various scientific and industrial applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic properties and potential use in drug development.
Industry: : Employed in the production of materials and chemicals with specific properties.
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target. Piperazine derivatives are known to have a wide range of biological activities, so this compound could potentially have interesting bioactive properties .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core, followed by the introduction of the piperazine and hydroxyethyl groups. Common synthetic routes may include:
Condensation Reactions: : Using appropriate starting materials, such as bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and reacting them with piperazine derivatives under controlled conditions.
Esterification: : Converting carboxylic acid groups to esters, which can then be further modified to introduce the hydroxyethyl group.
Reduction Reactions: : Employing reducing agents to convert functional groups to their desired forms.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise temperature and pressure control, and the use of catalysts to improve yield and efficiency. The process would be optimized to minimize waste and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting hydroxyl groups to carbonyl groups.
Reduction: : Reducing carbonyl groups to hydroxyl groups.
Substitution: : Replacing functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and other functionalized forms.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and functional groups. Similar compounds may include other bicyclic acids, piperazine derivatives, or hydroxyethyl-containing molecules. the combination of these features in this particular compound sets it apart and provides unique properties and applications.
List of Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Piperazine derivatives
Hydroxyethyl-containing molecules
Properties
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c18-8-7-16-3-5-17(6-4-16)14(19)12-10-1-2-11(9-10)13(12)15(20)21/h1-2,10-13,18H,3-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYMUXAWZLOZIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C2C3CC(C2C(=O)O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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